molecular formula C15H14N4S B601849 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 878671-96-6

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B601849
CAS No.: 878671-96-6
M. Wt: 282.37
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Description

5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 878671-96-6) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 3, an amino group at position 5, and a 4-cyclopropylnaphthalen-1-yl moiety at position 2. It serves as a critical intermediate in the synthesis of lesinurad (RDEA594), a URAT1 inhibitor approved for gout treatment . The compound is synthesized via a six-step route starting from 4-bromonaphthalen-1-amine, achieving a 38.8% overall yield. Key advantages include avoidance of toxic reagents like thiophosgene and improved scalability compared to earlier methods .

Properties

IUPAC Name

3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPOGQZYQNLNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676418
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878671-96-6
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthesis of Potassium Dithiocarbazinate Intermediate

The process begins with the preparation of potassium 4-cyclopropylnaphthalene-1-carbothioylhydrazinecarbodithioate (dithiocarbazinate).

  • Step 1 : React 4-cyclopropylnaphthalene-1-carboxylic acid hydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide.

  • Conditions : Stirring at room temperature for 16–24 hours yields the potassium salt as a precipitate.

  • Mechanism : The hydrazide’s amino group reacts with CS₂ to form a dithiocarbazinate, stabilized by potassium.

Cyclization to Form the Triazole Core

The potassium dithiocarbazinate undergoes cyclization with hydrazine hydrate:

  • Reagents : Hydrazine hydrate (excess), water.

  • Conditions : Reflux at 100°C for 3–4 hours, followed by acidification with HCl to precipitate the product.

  • Reaction Pathway :

    Dithiocarbazinate+HydrazineΔTriazole-3-thiol+H2S\text{Dithiocarbazinate} + \text{Hydrazine} \xrightarrow{\Delta} \text{Triazole-3-thiol} + \text{H}_2\text{S} \uparrow

    Hydrogen sulfide gas evolves, confirming successful cyclization.

  • Yield : ~42% after recrystallization in ethanol.

Key Analytical Data

ParameterValueSource
Melting Point198–200°C
IR (KBr, cm⁻¹)943 (N–C–S), 696 (C–S)
¹H NMR (CDCl₃, ppm)δ 7.7 (Ar–H), 14.6 (–SH)

Alternative Routes via Thiosemicarbazide Intermediates

Industrial-scale synthesis often employs thiosemicarbazides as precursors to improve yield and scalability.

Condensation with Thiourea Derivatives

  • Step 1 : React 4-cyclopropylnaphthalen-1-amine with thiourea in the presence of phosphoryl chloride (POCl₃).

  • Conditions : Reflux in anhydrous toluene for 8–12 hours.

  • Intermediate : Forms a thiosemicarbazide, which undergoes intramolecular cyclization upon heating.

Acid-Catalyzed Cyclization

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Yield : ~50–55% with reduced byproduct formation compared to hydrazine-based methods.

Optimization Strategies for Industrial Production

Pharmaceutical manufacturers prioritize cost-efficiency and purity. Key optimizations include:

Solvent Selection

  • Water vs. Ethanol : Aqueous reactions minimize organic waste but require longer reflux times. Ethanol enhances solubility but complicates recovery.

  • Hybrid Systems : Using water-ethanol mixtures (3:1 v/v) balances reaction speed and environmental impact.

Catalytic Enhancements

  • Microwave Assistance : Reducing cyclization time from hours to minutes (e.g., 30 minutes at 150°C).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves hydrazine reactivity, boosting yields to ~60%.

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-cyclization or oxidation generates sulfonic acid derivatives.

  • Solution : Strict temperature control (<110°C) and inert atmospheres (N₂/Ar).

Purification Difficulties

  • Recrystallization Solvents : Ethanol-water mixtures (7:3) achieve >98% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) isolates the product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Hydrazine Cyclization4295LowModerate
Thiosemicarbazide Route5598MediumHigh
Microwave-Assisted6097HighLow

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Derivatives: Various substituted triazoles depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 4-amino-1,2,4-triazole derivatives. The structural formula is given by the molecular formula C15H14N4SC_{15}H_{14}N_{4}S with a molecular weight of approximately 286.36 g/mol. The synthesis typically involves the cyclization of appropriate precursors in the presence of thiol groups, which are crucial for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of specific enzymes that are vital for microbial survival .

Anticancer Potential

Studies have demonstrated that 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of cancer cells. It acts as a ligand for various targets involved in cancer progression, including anaplastic lymphoma kinase and cyclooxygenase enzymes . Molecular docking studies suggest that it forms strong interactions with these targets, leading to potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit several enzymes such as aromatase and xanthine oxidase. These enzymes are critical in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions like gout and hormonal imbalances .

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science. Its unique structure allows it to be used as a building block in the synthesis of novel polymers and nanomaterials with potential applications in electronics and photonics .

Case Studies and Research Findings

StudyFocusFindings
Gotsulya et al. (2022)Synthesis & Biological ActivityDemonstrated antimicrobial activity against E.coli and S.aureus; effective against fungal strains .
Molecular Docking StudyCancer InhibitionStrong binding affinity to anaplastic lymphoma kinase; potential as a cancer therapeutic agent .
Material Science ResearchPolymer DevelopmentExplored as a precursor for conducting polymers; promising properties for electronic applications .

Mechanism of Action

The mechanism of action of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it can induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents (Positions) Key Features
Target Compound 4-(4-Cyclopropylnaphthalen-1-yl), 5-NH2 High synthetic yield (38.8%); used in lesinurad synthesis; improved stability
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 5-(4-Nitrophenyl), 4-NH2 Precursor for Schiff bases; nitro group enhances electron-withdrawing effects
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5-(4-Chlorophenyl) Inhibits auxin biosynthesis; chlorophenyl enhances bioactivity
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 5-Phenyl, 4-NH2 Strong antioxidant; electron-donating -NH2 enhances radical scavenging

Physicochemical Properties

  • Electron Effects: Electron-donating groups (e.g., -NH2 in the target compound) enhance antioxidant capacity . Electron-withdrawing groups (e.g., nitro in 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol) reduce solubility but stabilize intermediates .

Key Research Findings

Pharmacological Potential

  • Target Compound : Critical for lesinurad, which achieved phase III success with a URAT1 IC50 of 7.3 μM .
  • Schiff Base Derivatives : Demonstrated CNS activity (e.g., 5a, 5d, 5e in forced swim tests) due to aromatic aldehydes enhancing blood-brain barrier penetration .
  • Antioxidant Triazoles: AT and AP showed IC50 values of 18.2 μM and 22.4 μM in DPPH• assays, outperforming non-amino analogs .

Biological Activity

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

The molecular formula of this compound is C15H14N4SC_{15}H_{14}N_{4}S with a molecular weight of approximately 282.36 g/mol. The compound features a triazole ring which is known for enhancing pharmacological activity in various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with isothiocyanates to yield triazole-thiol compounds. The method has been documented to yield high-purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds containing the triazole-thiol moiety exhibit significant antimicrobial properties. In studies where this compound was evaluated alongside various derivatives, it demonstrated moderate to strong activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Control (standard antibiotic)Staphylococcus aureus16 µg/mL
Control (standard antibiotic)Escherichia coli32 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays such as the DPPH radical scavenging method. Findings suggest that it possesses notable antioxidant capabilities, which may contribute to its overall therapeutic effects .

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound75%
Ascorbic Acid (Control)90%

Case Studies

A notable study published in MDPI evaluated the biological properties of several triazole-thiol derivatives including our compound of interest. The study highlighted that the presence of the thiol group significantly enhanced both antimicrobial and antioxidant activities compared to other structural variants lacking this functional group .

In another investigation focusing on structure–activity relationships (SAR), it was established that modifications in the cyclopropyl group influenced the biological efficacy of the triazole derivatives. This emphasizes the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiocarbazides or hydrazine derivatives with carbonyl-containing precursors. Key steps include refluxing in polar solvents (e.g., ethanol, methanol) to facilitate triazole ring formation. Catalysts like acetic acid or basic conditions (NaOH) are employed to enhance reaction rates. For example, analogous triazole derivatives were synthesized via condensation of aldehydes with amino-triazole intermediates under reflux, followed by purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., thiol, amine).
  • LC-MS : Confirms molecular weight and purity.
  • Elemental Analysis : Validates empirical formula.
    Computational methods like DFT can supplement experimental data to predict spectral patterns and stability .

Q. How do structural features (e.g., cyclopropylnaphthalene, thiol group) influence the compound’s stability and reactivity?

  • Methodological Answer : The cyclopropylnaphthalene moiety enhances hydrophobic interactions and π-π stacking, improving stability in organic solvents. The thiol (-SH) group increases susceptibility to oxidation, necessitating inert storage conditions (e.g., argon atmosphere, low temperatures). Aromatic substituents stabilize the triazole ring via electron donation, as observed in analogs with naphthalene derivatives .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodological Answer : Initial screening involves:

  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, proteases) to assess binding affinity.
  • Antimicrobial Disk Diffusion : Evaluates growth inhibition against bacterial/fungal strains.
  • Cytotoxicity Testing : MTT assays on cell lines to determine IC₅₀ values.
  • Molecular Docking : Predicts interactions with biological targets (e.g., proteins) using software like AutoDock .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of derivatives with modified substituents?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : High-polarity solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts accelerate cyclization.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Alkyl Halide Functionalization : Introducing S-alkyl groups via nucleophilic substitution (e.g., using alkyl halides in NaOH/MeOH) enhances derivative diversity .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported bioactivity data?

  • Methodological Answer : Systematic SAR requires:

  • Variable Substituent Libraries : Synthesize derivatives with controlled modifications (e.g., halogens, methoxy groups).
  • Dose-Response Curves : Quantify activity across concentrations to identify potency trends.
  • Meta-Analysis : Cross-reference bioactivity data with structural descriptors (e.g., logP, H-bond donors) using cheminformatics tools. Contradictions in antimicrobial vs. cytotoxic effects may arise from off-target interactions, necessitating proteome-wide screening .

Q. What computational approaches are effective for predicting pharmacokinetic properties (e.g., ADME) of this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME or pkCSM estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion.
  • Molecular Dynamics (MD) Simulations : Model membrane permeation and protein binding stability.
  • DFT Calculations : Predict redox potential of the thiol group to assess oxidation liability.
    These methods align with studies on triazole analogs, where computational data correlated with experimental bioavailability .

Q. How can researchers address conflicting data regarding the compound’s mechanism of action across studies?

  • Methodological Answer : Resolve contradictions via:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Knockout Models : Use CRISPR/Cas9 to eliminate suspected targets in cell lines, observing phenotypic changes.
  • Synchrotron Crystallography : Resolve 3D ligand-protein complexes to confirm binding modes.
    For example, discrepancies in antifungal activity of similar triazoles were resolved by identifying species-specific target variations .

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